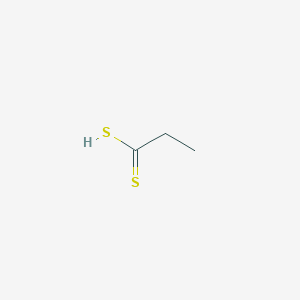
Propanedithioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedithioic acid, also known as dithiodipropionic acid (DTDP), is a widely used chemical compound in the field of chemistry and biochemistry. It is a dicarboxylic acid with a thioether linkage and is used in various applications, including as a cross-linking agent, antioxidant, and stabilizer.
Mécanisme D'action
Propanedithioic acid acts as an antioxidant by donating electrons to free radicals, which prevents them from damaging cells. It also acts as a cross-linking agent by forming covalent bonds between polymer chains, which increases the strength and durability of the material. Additionally, propanedithioic acid stabilizes PVC by inhibiting the degradation of the polymer.
Effets Biochimiques Et Physiologiques
Propanedithioic acid has been shown to have various biochemical and physiological effects, including its ability to scavenge free radicals and protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Propanedithioic acid has several advantages for lab experiments, including its low toxicity and high stability. However, it also has some limitations, including its tendency to form insoluble complexes with metal ions, which can interfere with certain experiments.
Orientations Futures
There are several future directions for research on propanedithioic acid, including its potential use in the treatment of inflammatory diseases, its role in the regulation of cellular signaling pathways, and its application in the production of biodegradable polymers. Additionally, further research is needed to fully understand the mechanism of action of propanedithioic acid and its potential applications in various fields of chemistry and biochemistry.
Conclusion:
Propanedithioic acid is a versatile chemical compound with various applications in the fields of chemistry and biochemistry. Its ability to act as an antioxidant, cross-linking agent, and stabilizer makes it a valuable tool for researchers in these fields. Further research is needed to fully understand the potential applications of propanedithioic acid and its mechanism of action.
Méthodes De Synthèse
Propanedithioic acid can be synthesized through various methods, including the reaction of thiourea with dibromoethane or the reaction of thiodiglycolic acid with sodium hydroxide. The latter method is the most commonly used method for synthesizing propanedithioic acid. In this method, thiodiglycolic acid is reacted with sodium hydroxide, which results in the formation of sodium Propanedithioic Acidionate. The sodium Propanedithioic Acidionate is then acidified to produce propanedithioic acid.
Applications De Recherche Scientifique
Propanedithioic acid has various scientific research applications, including as a cross-linking agent in polymer chemistry, as an antioxidant in food chemistry, and as a stabilizer in the production of polyvinyl chloride (PVC). It is also used in the synthesis of various compounds, including thioesters, thioethers, and thioamides.
Propriétés
Numéro CAS |
1892-30-4 |
|---|---|
Nom du produit |
Propanedithioic Acid |
Formule moléculaire |
C3H6S2 |
Poids moléculaire |
106.21 g/mol |
Nom IUPAC |
propanedithioic acid |
InChI |
InChI=1S/C3H6S2/c1-2-3(4)5/h2H2,1H3,(H,4,5) |
Clé InChI |
MVCPDOUDYOUTKS-UHFFFAOYSA-N |
SMILES |
CCC(=S)S |
SMILES canonique |
CCC(=S)S |
Synonymes |
Propane(dithioic)acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




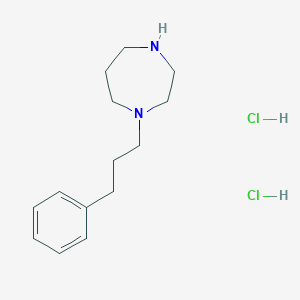
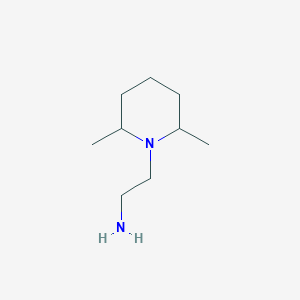
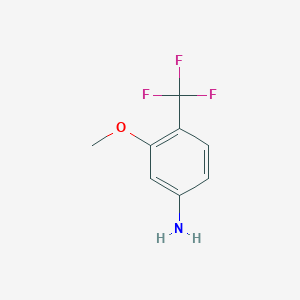
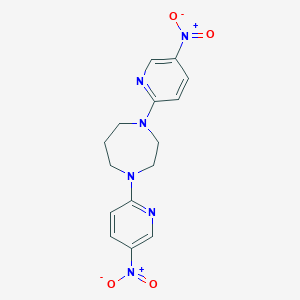
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
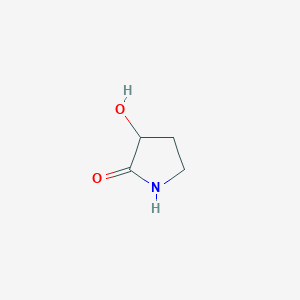
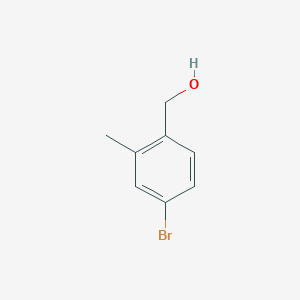
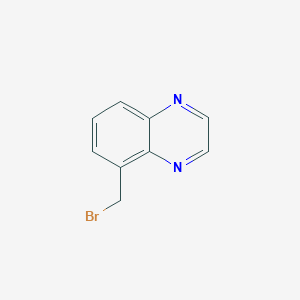
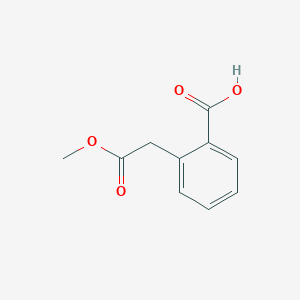
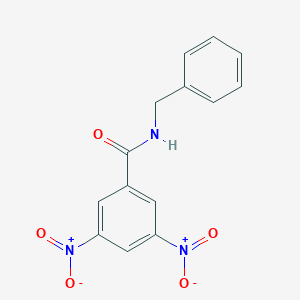
![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
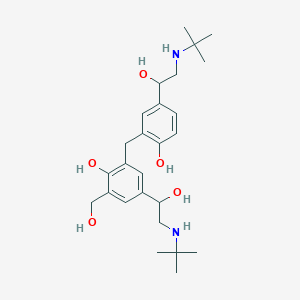
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)